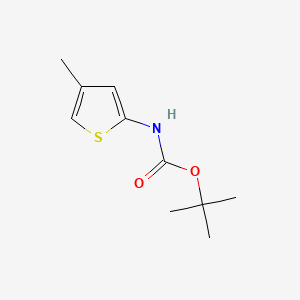

2-(Boc-amino)-4-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methylthiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(14-6-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOHXHWQOPBOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Boc-amino)-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene. This compound, also known as tert-butyl (4-methylthiophen-2-yl)carbamate, is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds.

Core Chemical Properties

While specific experimental data for 2-(Boc-amino)-4-methylthiophene is not extensively reported in publicly available literature, its chemical properties can be reliably inferred from data on closely related analogs and information from chemical suppliers.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | tert-Butyl N-(thiophen-2-yl)carbamate (Analog) |

| CAS Number | 887475-43-6[1][2][3][4][5] | 56267-50-6[6] |

| Molecular Formula | C₁₀H₁₅NO₂S[1][2] | C₉H₁₃NO₂S[6] |

| Molecular Weight | 213.30 g/mol [1] | 199.27 g/mol [6] |

| Physical Form | Solid[2] | Not specified |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[2] | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-methylthiophene, commonly via the Gewald reaction. The subsequent step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 2-Amino-4-methylthiophene (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a base.[7][8][9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting materials: an appropriate ketone or aldehyde (e.g., propionaldehyde or acetone to yield the 4-methylthiophene core), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur.

-

Solvent and Base: Add a suitable solvent, such as ethanol or methanol. A basic catalyst, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, is then added to the mixture.[7]

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 50-60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration and washed with a cold solvent like ethanol. If no precipitate is observed, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the desired 2-aminothiophene derivative.[7]

Step 2: Boc Protection of 2-Amino-4-methylthiophene

The protection of the amino group of 2-amino-4-methylthiophene with a Boc group is a standard procedure in organic synthesis. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10]

Experimental Protocol:

-

Reaction Setup: Dissolve the synthesized 2-amino-4-methylthiophene in a suitable solvent, such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF).

-

Base and Reagent Addition: Add a base, such as sodium bicarbonate or triethylamine, to the solution. Cool the mixture to 0°C in an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, add water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.[10]

Spectral Data Analysis

Table 2: Predicted and Analog Spectral Data

| Spectrum | Predicted Key Signals for this compound | Experimental Data for tert-Butyl N-(thiophen-2-yl)carbamate (Analog) |

| ¹H NMR | Signals for the thiophene ring protons, a singlet for the methyl group protons, a singlet for the tert-butyl protons, and a broad singlet for the NH proton. | ¹H NMR (400 MHz, chloroform-d): δ=6.9(br, 1H, –NH), 6.79(m, 2H, –CH), 6.5(dd, 1H, –CH), 1.5(s, 9H, tBu)[11] |

| ¹³C NMR | Signals for the thiophene ring carbons, the methyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the Boc group. | No specific data found. |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), C=O stretching of the carbamate, and C-S stretching of the thiophene ring.[12] | Experimental and theoretical vibrational frequencies have been investigated.[12] |

| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 213.30. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group. | The molecular weight is 199.27 g/mol .[6] |

Reactivity and Applications

This compound is a stable, protected amine that serves as a versatile building block in organic synthesis. The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at other positions of the thiophene ring.

The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to liberate the free amine. This amine can then be used for a variety of subsequent reactions, including but not limited to:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

-

Alkylation and Arylation: N-alkylation or N-arylation reactions.

-

Formation of Heterocycles: Serving as a key precursor for the synthesis of more complex, fused heterocyclic systems containing the thiophene moiety.

The 2-aminothiophene scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. Therefore, this compound is a valuable intermediate for the synthesis of novel drug candidates with potential activities across various therapeutic areas.

Visualizations

Caption: Synthetic pathway and potential applications of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. 887475-43-6|tert-Butyl (4-methylthiophen-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl (4-methylthiophen-2-yl)carbamate | 887475-43-6 [sigmaaldrich.cn]

- 3. 887475-43-6 | tert-Butyl-N-(4-methylthiophen-2-yl)carbamat | tert-butyl N-(4-methylthiophen-2-yl)carbamate - Capot Chemisch [capotchem.com]

- 4. tert-butyl N-(4-methylthiophen-2-yl)carbamate-景明化工股份有限公司 [echochemical.com]

- 5. BD301743 купить реактив tert-butyl (4-methylthiophen-2-yl)carbamate BLD Pharm от 90 USD [reaktivshop.ru]

- 6. tert-butyl N-(thiophen-2-yl)carbamate | C9H13NO2S | CID 319413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. Gewald reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Boc-amino)-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Boc-amino)-4-methylthiophene, also known as tert-butyl (4-methylthiophen-2-yl)carbamate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to present a thorough profile, including its chemical structure, CAS number, a plausible synthetic route with detailed experimental protocols, and predicted physicochemical and spectroscopic properties.

Chemical Identity and Structure

CAS Number: 887475-43-6[1]

IUPAC Name: tert-butyl N-(4-methylthiophen-2-yl)carbamate[1]

Molecular Formula: C₁₀H₁₅NO₂S[1]

Molecular Weight: 213.30 g/mol [1]

Structure:

Canonical SMILES: CC1=CSC(=C1)NC(=O)OC(C)(C)C[1]

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 213.30 g/mol | Calculated |

| Melting Point | 76-79 °C | Analog Data (ethyl 2-amino-4-methylthiophene-3-carboxylate)[2] |

| Boiling Point | Not available | - |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge of Boc-protected compounds |

Table 2: Spectroscopic Data (Based on Analogs)

| Technique | Expected Peaks/Signals | Source |

| ¹H NMR | δ (ppm): ~1.5 (s, 9H, C(CH₃)₃), ~2.2 (s, 3H, thiophene-CH₃), ~6.5-7.0 (m, 2H, thiophene-H), ~8.0-9.0 (br s, 1H, NH) | Analog Data (ethyl 2-amino-4-methylthiophene-3-carboxylate and general Boc-group shifts)[2] |

| ¹³C NMR | δ (ppm): ~15 (thiophene-CH₃), ~28 (C(CH₃)₃), ~80 (C(CH₃)₃), ~110-140 (thiophene carbons), ~153 (C=O) | Analog Data (ethyl 2-amino-4-methylthiophene-3-carboxylate and general Boc-group shifts)[2] |

| IR | ν (cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O stretch), ~1500-1600 (thiophene ring stretch) | General knowledge of functional group frequencies |

| Mass Spec. | m/z: Expected [M+H]⁺ at ~214, [M+Na]⁺ at ~236 | Calculated |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not published. However, a plausible and robust synthetic route can be designed based on the well-established Gewald reaction for the synthesis of the precursor, 2-amino-4-methylthiophene, followed by a standard Boc-protection of the resulting amine.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

-

Step 1: Gewald Synthesis of 2-amino-4-methylthiophene. This multicomponent reaction utilizes a ketone (acetone), an active methylene nitrile (malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.

-

Step 2: Boc Protection of 2-amino-4-methylthiophene. The resulting aminothiophene is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (A Precursor Analog)

This protocol is adapted from the synthesis of a closely related and well-characterized precursor.[2]

-

Materials:

-

Acetone (0.5 mmol)

-

Ethyl cyanoacetate (0.5 mmol)

-

Elemental sulfur (0.5 mmol)

-

Diethylamine (0.5 mmol)

-

Absolute ethanol (4 ml)

-

Ice-cold water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography (100-200 mesh)

-

Hexane/ethyl acetate (7:3) mixture

-

-

Procedure:

-

To a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml), add a mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

-

Stir the reaction mixture constantly for 3 hours at 50°C.

-

Monitor the completion of the reaction using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction mixture with ice-cold water.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent to obtain ethyl 2-amino-4-methylthiophene-3-carboxylate.

-

Step 2: General Protocol for Boc Protection of an Aminothiophene

This is a general and widely used protocol for the N-Boc protection of amines.[3][4][5]

-

Materials:

-

2-Amino-4-methylthiophene precursor (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)

-

A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) (1.5 - 2.0 eq)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

-

-

Procedure:

-

Dissolve the 2-amino-4-methylthiophene precursor in the chosen solvent.

-

Add the base to the solution and stir.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield this compound.

-

Signaling Pathways and Experimental Workflows

As of the current literature, this compound has not been implicated in any specific signaling pathways. Its primary utility lies as a versatile building block in medicinal chemistry and drug discovery, where the thiophene moiety can act as a bioisostere for a phenyl ring, and the Boc-protected amine allows for further synthetic modifications.

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a valuable, yet not extensively characterized, building block for organic synthesis, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties and a practical, plausible route for its synthesis. The provided protocols, based on well-established chemical transformations, offer a starting point for researchers to produce and utilize this compound in their synthetic endeavors. Further experimental validation of its physicochemical properties and exploration of its biological activities are warranted to fully unlock its potential in drug discovery and materials science.

References

Spectroscopic Characterization of 2-(Boc-amino)-4-methylthiophene: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(tert-butoxycarbonylamino)-4-methylthiophene, a key intermediate in the development of various pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Boc-amino)-4-methylthiophene incorporates a thiophene ring, a common scaffold in medicinal chemistry, substituted with a Boc-protected amine at the 2-position and a methyl group at the 4-position. The Boc (tert-butoxycarbonyl) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of an amine functionality. The accurate interpretation of its spectroscopic data is crucial for reaction monitoring, quality control, and final product verification.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. The primary reference compound for this analysis is tert-butyl N-(thiophen-2-yl)carbamate, which lacks the 4-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the thiophene ring protons, the methyl group protons, the NH proton of the carbamate, and the tert-butyl protons.

Experimental Protocol for ¹H NMR:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 1H | N-H |

| ~ 6.5 - 6.7 | Singlet | 1H | Thiophene C5-H |

| ~ 6.2 - 6.4 | Singlet | 1H | Thiophene C3-H |

| ~ 2.2 | Singlet | 3H | 4-CH₃ |

| ~ 1.5 | Singlet | 9H | C(CH₃)₃ |

Causality Behind Predictions:

-

The N-H proton of the carbamate is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

The thiophene protons at positions 3 and 5 will appear as singlets due to the substitution pattern. The proton at C5 is typically downfield compared to the proton at C3. For comparison, in tert-butyl N-(thiophen-2-yl)carbamate, the thiophene protons appear as a multiplet around 6.79 ppm and a double doublet at 6.5 ppm[1]. The introduction of the electron-donating methyl group at C4 is expected to slightly shield the adjacent protons.

-

The methyl group at C4 will appear as a sharp singlet in the aliphatic region.

-

The nine protons of the tert-butyl group will be magnetically equivalent and thus appear as a sharp singlet, typically around 1.5 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Experimental Protocol for ¹³C NMR:

The sample is prepared as for ¹H NMR, though a higher concentration (20-50 mg) may be required for a good signal-to-noise ratio. The spectrum is recorded on the same spectrometer, typically with a wider spectral width.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152-154 | C=O (carbamate) |

| ~ 140-142 | Thiophene C2 |

| ~ 135-137 | Thiophene C4 |

| ~ 118-120 | Thiophene C5 |

| ~ 110-112 | Thiophene C3 |

| ~ 80-82 | C (CH₃)₃ |

| ~ 28 | C(C H₃)₃ |

| ~ 15 | 4-CH₃ |

Causality Behind Predictions:

-

The carbonyl carbon of the Boc group is expected to be the most downfield signal.

-

The quaternary carbon of the tert-butyl group appears around 80-82 ppm.

-

The three methyl carbons of the tert-butyl group are equivalent and appear as a single peak around 28 ppm.

-

The chemical shifts of the thiophene carbons are influenced by the substituents. The carbon bearing the amino group (C2) will be downfield. The methyl-substituted carbon (C4) will also be in the aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch |

| ~ 2950 - 3000 | Medium-Strong | C-H Stretch (aliphatic) |

| ~ 1700 - 1730 | Strong | C=O Stretch (carbamate) |

| ~ 1500 - 1550 | Medium | N-H Bend and C-N Stretch |

| ~ 1150 - 1250 | Strong | C-O Stretch (carbamate) |

Causality Behind Predictions:

-

The N-H stretching vibration of the carbamate typically appears as a sharp band in the 3300-3400 cm⁻¹ region.

-

The strong absorption around 1700-1730 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.

-

The C-H stretching of the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

-

The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations related to the thiophene ring and other single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry:

For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. For Electron Ionization (EI), a solid probe or a GC inlet can be used.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Interpretation |

| 214.08 | [M+H]⁺ (protonated molecule) |

| 236.06 | [M+Na]⁺ (sodium adduct) |

| 158.05 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 114.04 | [M - Boc + H]⁺ (loss of the Boc group) |

Causality Behind Predictions:

-

The molecular weight of this compound (C₁₀H₁₅NO₂S) is 213.3 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ at m/z 214.08 would be the base peak.

-

A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another prominent fragmentation is the loss of the entire Boc group (100 Da).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Correlation Workflow

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the synthesis of this important building block and ensure its purity for subsequent applications in drug discovery and development. The provided protocols and interpretations serve as a valuable resource for scientists working with this and structurally related compounds.

References

An In-depth Technical Guide to the Synthesis of 2-(Boc-amino)-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to the synthesis of 2-(tert-butoxycarbonyl-amino)-4-methylthiophene, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary synthetic routes from common starting materials are presented: the Gewald multicomponent reaction followed by amine protection, and the Buchwald-Hartwig cross-coupling amination. This guide includes detailed experimental protocols, quantitative data where available, and logical workflow diagrams to assist researchers in the successful synthesis of this compound.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and functional materials. The 2-aminothiophene motif, in particular, serves as a versatile scaffold for the development of various therapeutic agents. The protection of the amino group, often with the acid-labile tert-butoxycarbonyl (Boc) group, is a crucial step in multi-step syntheses to allow for selective functionalization of the thiophene ring. This document outlines two robust and adaptable methods for the preparation of 2-(Boc-amino)-4-methylthiophene.

Synthetic Strategies

Two principal synthetic pathways are detailed below. The choice of route may depend on the availability of starting materials, scalability, and the desired purity of the final product.

Route 1: Gewald Synthesis and Subsequent Boc Protection

This approach involves the initial construction of the 2-amino-4-methylthiophene ring via the Gewald reaction, a one-pot multicomponent reaction, followed by the protection of the resulting primary amine with a Boc group.

Route 2: Buchwald-Hartwig Amination

This route entails the palladium-catalyzed cross-coupling of a pre-functionalized thiophene, 2-bromo-4-methylthiophene, with a source of the Boc-protected amino group.

Route 1: Gewald Synthesis and Boc Protection

This two-step sequence is an efficient method for accessing the target molecule, leveraging the power of the Gewald reaction to rapidly assemble the thiophene core.

Step 1: Synthesis of 2-amino-4-methylthiophene

Experimental Protocol: General Gewald Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., propionaldehyde, 1.0 equiv.), the active methylene nitrile (e.g., malononitrile, 1.0 equiv.), and elemental sulfur (1.1 equiv.).

-

Solvent and Base Addition: Add a suitable solvent, such as ethanol or methanol, and a catalytic amount of a base (e.g., morpholine or triethylamine, 0.1-0.2 equiv.).

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 50°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration and washed with cold ethanol. If no precipitate is observed, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for an Analogous Synthesis: Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

| Starting Materials | Reagents | Solvent | Temp. | Time | Yield |

| Acetone (0.5 mmol) | Ethyl cyanoacetate (0.5 mmol), Sulfur (0.5 mmol), Diethylamine (0.5 mmol) | Absolute Ethanol | 50°C | 3 h | 85% |

Step 2: Boc Protection of 2-amino-4-methylthiophene

The protection of the amino group is a standard procedure in organic synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[5][6][7]

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve 2-amino-4-methylthiophene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Add a base, such as triethylamine (1.5 equiv.) or diisopropylethylamine (DIPEA), to the solution.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, the mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

General Yields for Boc Protection: This reaction typically proceeds in high yield, often exceeding 90%.

Logical Workflow for Route 1

References

- 1. rsc.org [rsc.org]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

The Gewald Synthesis: A Comprehensive Technical Guide to Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Gewald synthesis, a cornerstone multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. This versatile and operationally simple reaction has garnered significant attention in medicinal and materials chemistry due to the prevalence of the 2-aminothiophene scaffold in a wide array of biologically active compounds and functional materials.

Introduction to the Gewald Synthesis

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot synthesis that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] The reaction proceeds through a series of steps, including a Knoevenagel condensation, addition of sulfur, and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized 2-aminothiophene ring system.[2] The ready availability of starting materials, mild reaction conditions, and the high degree of substitution achievable make the Gewald synthesis a powerful tool for the generation of diverse chemical libraries.[3][4]

The 2-aminothiophene core is a privileged scaffold in drug discovery, serving as a key building block for numerous therapeutic agents.[1] Notable examples include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[1] Furthermore, derivatives of 2-aminothiophenes have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][5]

Reaction Mechanism and Key Steps

The generally accepted mechanism of the Gewald reaction can be broken down into three principal stages as illustrated below.

Caption: The reaction mechanism of the Gewald synthesis.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester to form an α,β-unsaturated nitrile.[2] This is followed by the addition of elemental sulfur to the double bond, which, upon heating, leads to an intramolecular cyclization. The final step involves a tautomerization to yield the aromatic 2-aminothiophene.[2]

Quantitative Data Presentation

The versatility of the Gewald synthesis allows for the preparation of a wide range of substituted 2-aminothiophenes. The following tables summarize quantitative data from various reported experimental protocols.

Table 1: Synthesis of 2-Aminothiophenes under Conventional Heating

| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2-3 | 85-95 | [6] |

| 2 | Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | 50 | 4 | 78 | [4] |

| 3 | 4-Methylcyclohexanone | Malononitrile | Piperidine | DMF | 60 | 5 | 82 | [7] |

| 4 | Propiophenone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 6 | 75 | [5] |

| 5 | Cyclopentanone | Malononitrile | Morpholine | None | RT | 1 | 92 | [8] |

Table 2: Modified Gewald Synthesis Protocols

| Entry | Carbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | L-Proline (10 mol%) | DMF | 2 h | 84 | [3] |

| 2 | Various Ketones | Malononitrile | Ultrasound (40 kHz) | Water | 0.5-1 h | 42-90 | [5] |

| 3 | Various Ketones | Malononitrile/Ethyl Cyanoacetate | Choline chloride/urea | Eutectic Solvent | 2-4 h | 68-88 | [5] |

| 4 | Cyclohexanone | Malononitrile | Piperidinium Borate (20 mol%) | Ethanol/Water (9:1) | 20 min | 96 | [9] |

| 5 | Cyclohexanone | Malononitrile | High-Speed Vibrating Milling | None | 30 min | 94 | [5] |

Experimental Protocols

General Procedure for Gewald Synthesis with Conventional Heating

This protocol describes a typical one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a stirred solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add morpholine (1.5 mL).

-

The mixture is stirred at room temperature for 10 minutes.

-

Elemental sulfur (10 mmol) is then added to the reaction mixture.

-

The reaction mixture is heated to reflux and stirred for 2-3 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.

L-Proline Catalyzed Gewald Synthesis

This protocol outlines an efficient and environmentally friendly approach to the Gewald synthesis.[3]

Materials:

-

Ketone (e.g., Cyclohexanone)

-

Active Methylene Nitrile (e.g., Malononitrile)

-

Elemental Sulfur

-

L-Proline

-

N,N-Dimethylformamide (DMF)

Procedure:

-

A mixture of the ketone (1 mmol), active methylene nitrile (1 mmol), elemental sulfur (1.2 mmol), and L-proline (0.1 mmol) in DMF (5 mL) is stirred in a round-bottom flask.

-

The reaction mixture is heated to 60 °C and stirred for the time indicated by TLC monitoring.

-

Upon completion, the reaction mixture is poured into ice-water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol to give the pure 2-aminothiophene derivative.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Gewald synthesis and subsequent analysis.

Caption: A generalized experimental workflow for the Gewald synthesis.

Relevance in Drug Discovery: Kinase Inhibitor Signaling Pathway

2-Aminothiophene derivatives are prominent scaffolds for the design of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target key signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) pathway, that are frequently dysregulated in cancer.[10]

Caption: Inhibition of the MAPK signaling pathway by a 2-aminothiophene-based kinase inhibitor.

Conclusion

The Gewald synthesis remains a highly relevant and powerful method for the construction of polysubstituted 2-aminothiophenes. Its operational simplicity, coupled with the biological significance of its products, ensures its continued application in both academic research and industrial drug discovery. The ongoing development of more sustainable and efficient modifications to the classical procedure further enhances the utility of this important name reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 8. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 9. d-nb.info [d-nb.info]

- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics and stability of 2-(Boc-amino)-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, stability, and analytical methodologies for 2-(Boc-amino)-4-methylthiophene, also known as tert-butyl (4-methylthiophen-2-yl)carbamate. This compound is a key intermediate in medicinal chemistry, belonging to the versatile class of 2-aminothiophene derivatives known for their wide range of biological activities.

Core Physical and Chemical Properties

This compound is a solid compound at room temperature. While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from supplier specifications and data on structurally related compounds.

| Property | Value | Reference |

| CAS Number | 887475-43-6 | [1] |

| Molecular Formula | C₁₀H₁₅NO₂S | [1] |

| Molecular Weight | 213.3 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [1] |

Stability Profile

The stability of this compound is influenced by its constituent functional groups: the Boc-protected amine and the thiophene ring.

-

Boc Protecting Group Stability : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions. However, it is labile to acidic conditions. Strong acids will lead to the removal of the Boc group. Care should be taken during downstream processing, such as purification by reversed-phase HPLC using eluents containing trifluoroacetic acid (TFA), as prolonged exposure can lead to deprotection. When concentrating fractions containing TFA, the increasing acid concentration can accelerate this process.

-

Thermal Stability : While specific data for this compound is unavailable, thermal deprotection of N-Boc protected amines can occur at elevated temperatures, often above 100°C, and can be influenced by the solvent.

-

General Stability : The recommended storage conditions of refrigeration in a dry, dark environment suggest a sensitivity to heat, moisture, and light. Thiophene rings, while generally stable, can be susceptible to oxidation under certain conditions.

Experimental Protocols

Synthesis Workflow

A plausible synthetic route for this compound could involve the Curtius rearrangement of a corresponding thiophene-2-carbonyl azide in the presence of tert-butyl alcohol. Another common method for the synthesis of the 2-aminothiophene core is the Gewald reaction.

References

An In-depth Technical Guide to the Boc Protection of 2-Amino-4-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butoxycarbonyl (Boc) protection of 2-amino-4-methylthiophene. This reaction is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates where the modulation of the amino group's reactivity is crucial.

Core Concepts: The Mechanism of Boc Protection

The protection of the primary amino group in 2-amino-4-methylthiophene is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and readily decomposes into the stable products of carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide, being a strong base, then deprotonates the protonated carbamate, yielding the final N-Boc protected 2-amino-4-methylthiophene and tert-butanol. The evolution of carbon dioxide gas is a characteristic feature of this reaction.[1][2]

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical quantitative data for the Boc protection of aminothiophenes, based on general procedures and analogous reactions.

| Parameter | Value/Condition | Notes |

| Starting Material | 2-Amino-4-methylthiophene | - |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.05 to 1.2 equivalents are used. |

| Base | Triethylamine (Et₃N), NaOH, or NaHCO₃ | A slight excess of base is generally used. |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture (e.g., Dioxane/Water) | The choice of solvent can influence reaction time and work-up. |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature and then allowed to warm. |

| Reaction Time | 2 - 12 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | > 90% | High yields are generally expected for this reaction. |

| Purification | Extraction and/or Crystallization | The crude product is often purified by washing with acidic and basic aqueous solutions, followed by crystallization or chromatography if necessary. |

Experimental Protocols

The following is a representative experimental protocol for the Boc protection of 2-amino-4-methylthiophene, compiled from established procedures for similar substrates.

Materials:

-

2-Amino-4-methylthiophene

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiophene (1.0 eq.) in the chosen solvent (e.g., THF or DCM).

-

Add the base (e.g., triethylamine, 1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the stirred mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

If necessary, purify the product further by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Caption: Reaction mechanism of Boc protection.

Caption: General experimental workflow.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-(Boc-amino)-4-methylthiophene

This guide provides a comprehensive analysis of the reactivity of the thiophene ring in 2-(tert-butoxycarbonylamino)-4-methylthiophene. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of thiophene-based compounds, which are pivotal scaffolds in medicinal chemistry. This document delves into the electronic effects of the substituents, predicts the regioselectivity of electrophilic aromatic substitution reactions, and provides detailed, field-proven protocols for key transformations.

Introduction: The Thiophene Scaffold and the Influence of Substituents

The thiophene ring is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] Its reactivity, which is greater than that of benzene, is attributed to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (σ-complex) formed during the reaction.[1] The position of electrophilic attack is predominantly at the C2 (α) position due to the superior resonance stabilization of the resulting intermediate compared to attack at the C3 (β) position.[2][3]

In the case of 2-(Boc-amino)-4-methylthiophene, the inherent reactivity of the thiophene nucleus is significantly modulated by the electronic properties of the two substituents: the 2-(Boc-amino) group and the 4-methyl group.

-

The 2-(Boc-amino) Group: The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis.[4] While the carbonyl group within the Boc moiety is electron-withdrawing by induction, the nitrogen atom's lone pair directly attached to the thiophene ring exerts a powerful +M (mesomeric) effect, donating electron density into the aromatic system. This electron donation strongly activates the ring towards electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho and para positions. In the context of the 2-substituted thiophene, this corresponds to the C3 and C5 positions.

-

The 4-methyl Group: The methyl group is a classic electron-donating group through a combination of inductive effect (+I) and hyperconjugation. It activates the aromatic ring and also directs electrophiles to the ortho and para positions. For a substituent at the 4-position of the thiophene ring, this directs to the C3 and C5 positions.

The synergistic effect of these two electron-donating groups renders the this compound ring highly nucleophilic and prone to electrophilic substitution under mild conditions.

Regioselectivity of Electrophilic Aromatic Substitution

The directing effects of the 2-(Boc-amino) and 4-methyl groups converge to strongly favor electrophilic attack at the C5 position . Both groups activate this position, leading to a highly stabilized transition state and intermediate. The C3 position is also activated by both substituents, but to a lesser extent. Therefore, while minor amounts of the 3-substituted product might be formed in some cases, the predominant regioisomer will be the 5-substituted product.

Diagram 1: Directing Effects of Substituents

Caption: Directing effects of the substituents.

Key Electrophilic Substitution Reactions and Protocols

The high nucleophilicity of the this compound ring allows for a range of electrophilic substitution reactions to be carried out under relatively mild conditions. The following sections detail the protocols for key transformations.

Halogenation: Bromination with N-Bromosuccinimide (NBS)

Halogenation of electron-rich thiophenes can be achieved with various halogenating agents. N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of activated aromatic rings.[5]

Causality of Experimental Choices: The use of NBS provides a low concentration of bromine in situ, which helps to prevent over-bromination and the formation of side products that can occur with elemental bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is typically carried out at room temperature, reflecting the high reactivity of the substrate.

Table 1: Bromination of this compound

| Parameter | Condition |

| Electrophile | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Predicted Major Product | tert-butyl (5-bromo-4-methylthiophen-2-yl)carbamate |

| Typical Yield | >90% |

Experimental Protocol: Synthesis of tert-butyl (5-bromo-4-methylthiophen-2-yl)carbamate

-

Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.

Diagram 2: Experimental Workflow for Bromination

Caption: Workflow for the bromination reaction.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[6]

Causality of Experimental Choices: The high reactivity of the substrate allows for the use of the less reactive Vilsmeier reagent compared to harsher formylating agents. The reaction is typically performed at low temperatures to control the exothermic reaction and improve selectivity. The hydrolysis of the intermediate iminium salt during work-up yields the aldehyde.

Table 2: Vilsmeier-Haack Formylation of this compound

| Parameter | Condition |

| Reagents | POCl₃, DMF |

| Solvent | Dichloromethane or DMF |

| Temperature | 0 °C to room temperature |

| Predicted Major Product | tert-butyl (5-formyl-4-methylthiophen-2-yl)carbamate |

| Typical Yield | 70-85% |

Experimental Protocol: Synthesis of tert-butyl (5-formyl-4-methylthiophen-2-yl)carbamate

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (3.0 eq.) to 0 °C. Add phosphorus oxychloride (1.2 eq.) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Reaction with Thiophene: Add a solution of this compound (1.0 eq.) in DMF or dichloromethane dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate to pH 8.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8] For highly activated substrates like this compound, milder Lewis acids can be employed to avoid decomposition.

Causality of Experimental Choices: A milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) is preferred over aluminum chloride (AlCl₃) to prevent polymerization and other side reactions common with highly activated thiophenes.[9] The reaction is performed at low temperatures to control reactivity.

Table 3: Friedel-Crafts Acylation of this compound

| Parameter | Condition |

| Acylating Agent | Acetyl chloride (or other acyl chlorides) |

| Lewis Acid Catalyst | SnCl₄ or ZnCl₂ |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Predicted Major Product | tert-butyl (5-acetyl-4-methylthiophen-2-yl)carbamate |

| Typical Yield | 60-80% |

Experimental Protocol: Synthesis of tert-butyl (5-acetyl-4-methylthiophen-2-yl)carbamate

-

Reaction Setup: To a solution of this compound (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous dichloromethane under an inert atmosphere at 0 °C, add SnCl₄ (1.2 eq.) dropwise.

-

Reaction Monitoring: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, quench by carefully adding ice-cold water. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The this compound core is a highly activated aromatic system that undergoes electrophilic substitution with high regioselectivity, predominantly at the C5 position. This predictable reactivity, coupled with the mild conditions required for functionalization, makes this scaffold a valuable building block in synthetic and medicinal chemistry. The protocols outlined in this guide provide a robust foundation for the selective modification of this versatile thiophene derivative.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the protonation and deuteration of N , N ‐disubstituted 2‐aminothiophenes, 2‐aminothiazoles, and some 3‐amino substituted analogues | Semantic Scholar [semanticscholar.org]

- 3. allstudyjournal.com [allstudyjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

The Versatile Aminothiophene Scaffold: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized aminothiophenes, particularly 2-aminothiophenes, represent a privileged scaffold in modern chemical research. Their inherent structural features and synthetic accessibility have led to a surge in their exploration across diverse scientific disciplines. This technical guide provides an in-depth overview of the potential applications of these versatile molecules, with a focus on their roles in medicinal chemistry, materials science, and as chemical probes. The content herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and materials development.

I. Applications in Medicinal Chemistry

The 2-aminothiophene core is a bioisostere of the phenyl group, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This has led to their widespread investigation in various therapeutic areas.

Anticancer Activity

Functionalized aminothiophenes have demonstrated significant antiproliferative activity against a range of cancer cell lines. Many of these compounds exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

Several aminothiophene derivatives have been identified as inhibitors of crucial protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/Akt and MAPK pathways, ultimately leading to apoptosis or cell cycle arrest.

Caption: Simplified signaling pathways targeted by aminothiophene derivatives.

The following table summarizes the in vitro anticancer activity of selected functionalized aminothiophene derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 | HepG2 (Liver) | 6-16 | [1] |

| MCF7 (Breast) | 6-16 | [1] | |

| HCT116 (Colon) | 6-16 | [1] | |

| Compound 7 | HCT116 (Colon) | Selective | [1] |

| Compound 12 | HepG2 (Liver) | 6-16 | [1] |

| MCF7 (Breast) | 6-16 | [1] | |

| HCT116 (Colon) | 6-16 | [1] | |

| NPs12a | LoVo (Colon) | 57.15 (µg/mL) | [2] |

| HCT-116 (Colon) | 60.35 (µg/mL) | [2] | |

| Carbamate 3b | LoVo (Colon) | 81.50 (µg/mL) | [2] |

| HCT-116 (Colon) | 71.00 (µg/mL) | [2] | |

| 6CN14 | HeLa (Cervical) | > Doxorubicin | [3] |

| PANC-1 (Pancreatic) | > Doxorubicin | [3] | |

| 7CN09 | HeLa (Cervical) | > Doxorubicin | [3] |

| PANC-1 (Pancreatic) | > Doxorubicin | [3] | |

| SB-200 | L. braziliensis | 4.25 | [4] |

| L. major | 4.65 | [4] | |

| L. infantum | 3.96 | [4] |

Antimicrobial Activity

Aminothiophene derivatives have also emerged as promising antimicrobial agents with activity against a spectrum of bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

The Minimum Inhibitory Concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values for several aminothiophene derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Au-NHC complex 1b | S. aureus (Ampicillin-resistant) | 64 | [5] |

| Au-NHC complex 2b | S. aureus (Ampicillin-resistant) | 32 | [5] |

| Ag-NHC complex 1a | S. aureus (Ampicillin-resistant) | 256 | [5] |

| Ag-NHC complex 2a | S. aureus (Ampicillin-resistant) | 128 | [5] |

| Compound 1e | K. pneumoniae | 10-20 | [6] |

| Compound 1g | K. pneumoniae | 10-20 | [6] |

| Compound 1h | K. pneumoniae | 10-20 | [6] |

| Compound 4 | E. coli | 10-20 | [7] |

| S. aureus | 10-20 | [7] | |

| Compound 5 | E. coli | 10-20 | [7] |

| S. aureus | 10-20 | [7] | |

| Compound 9 | E. coli | 10-20 | [7] |

| S. aureus | 10 | [7] | |

| Thiophene derivative 4 | Col-R A. baumannii | 16 (mg/L) | [8] |

| Col-R E. coli | 8 (mg/L) | [8] | |

| Thiophene derivative 5 | Col-R A. baumannii | 16 (mg/L) | [8] |

| Col-R E. coli | 32 (mg/L) | [8] | |

| Thiophene derivative 8 | Col-R A. baumannii | 32 (mg/L) | [8] |

| Col-R E. coli | 32 (mg/L) | [8] |

II. Applications in Materials Science

The unique electronic and optical properties of thiophene-containing polymers, known as polythiophenes, have made them valuable materials in various technological applications.

Biosensors

Polythiophene and its derivatives are excellent candidates for the development of biosensors due to their conductivity, stability, and ease of functionalization.[9][10] They can be employed as the transducer element in electrochemical and optical biosensors for the detection of a wide range of biomolecules, including DNA and proteins.[9][10][11]

Caption: Workflow for polythiophene-based biosensor fabrication and use.

Dyes and Pigments

The extended π-conjugation in aminothiophene derivatives makes them suitable for applications as dyes and pigments.[12][13] By modifying the substituents on the thiophene ring, the color and photophysical properties of these molecules can be fine-tuned for various applications, including textiles and high-performance coatings.[7][12][13]

III. Aminothiophenes as Chemical Probes

The ability to incorporate fluorophores and reactive groups into the aminothiophene scaffold has led to their use as chemical probes for the detection of various analytes.

Fluorescent Sensors for Metal Ions

Functionalized aminothiophenes have been developed as selective and sensitive fluorescent chemosensors for the detection of metal ions, such as Zn²⁺ and Hg²⁺.[14][15] The binding of the metal ion to the sensor molecule results in a measurable change in its fluorescence properties, allowing for the quantification of the analyte.[14][15]

IV. Experimental Protocols

Synthesis of Functionalized 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[16]

Caption: Mechanism of the Gewald Reaction.

General Procedure:

-

To a stirred solution of the carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a catalytic amount of a base (e.g., morpholine, piperidine).

-

Add elemental sulfur (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to afford the desired 2-aminothiophene.

Synthesis of Thieno[2,3-d]pyrimidines

2-Aminothiophenes are valuable precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which also exhibit a wide range of biological activities.[17][18]

General Procedure:

-

A mixture of a 2-aminothiophene-3-carboxylate (1 equivalent) and urea (an excess) is heated at 200 °C for 2 hours.[17]

-

The resulting thieno[2,3-d]pyrimidine-2,4-diol is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the 2,4-dichlorothieno[2,3-d]pyrimidine.[17]

-

The dichloro derivative can be further functionalized by nucleophilic substitution reactions with various amines to introduce diversity at the 2- and 4-positions of the pyrimidine ring.

MTT Assay for Anticancer Activity Evaluation

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cells.[6][18][19][20]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the aminothiophene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is determined using broth microdilution or agar dilution methods.[21][22][23][24][25]

Broth Microdilution Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the aminothiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial or fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Functionalized aminothiophenes are a remarkable class of compounds with a vast and expanding range of applications in scientific research. Their utility in medicinal chemistry as anticancer and antimicrobial agents is well-established and continues to be an active area of investigation. Furthermore, their unique properties are being harnessed in the development of advanced materials for biosensing and as sophisticated chemical probes. The synthetic accessibility of the aminothiophene scaffold, primarily through the robust Gewald reaction, ensures that these compounds will remain at the forefront of innovation in drug discovery and materials science for the foreseeable future. This guide provides a foundational understanding of their potential and offers practical protocols to facilitate their exploration in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gewald_reaction [chemeurope.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 15. cusabio.com [cusabio.com]

- 16. Gewald reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchhub.com [researchhub.com]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. benchchem.com [benchchem.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. microbe-investigations.com [microbe-investigations.com]

- 25. benchchem.com [benchchem.com]

Introduction to the role of thiophene derivatives in medicinal chemistry.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to create potent and selective therapeutic agents. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as anticancer, anti-inflammatory, antimicrobial, and neuroprotective drugs.[1][2][3] This technical guide provides a comprehensive overview of the role of thiophene derivatives in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

Thiophene Derivatives in Drug Discovery: A Quantitative Perspective

The therapeutic potential of thiophene derivatives is underscored by the numerous compounds that have entered clinical trials and received FDA approval.[1] The following tables summarize the quantitative data for a selection of thiophene derivatives across different therapeutic areas, highlighting their potency and selectivity.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like tyrosine kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[4][5]

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Compound 480 | HeLa | 12.61 | [6] |

| Hep G2 | 33.42 | [6] | |

| Compound 471 | HeLa | 23.79 | [6] |

| Hep G2 | 13.34 | [6] | |

| Raltitrexed | L1210 | 0.009 µM | [7] |

Anti-inflammatory Activity of Thiophene Derivatives

Many thiophene derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade.[8][9]

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | [9] |

| 5-LOX | 4.33 | [9] | |

| Compound 11 | COX-2 | 36.18 | [10] |

| 5-LOX | 1.04 | [10] | |

| Compound 12 | COX-2 | 83.42 | [10] |

| 5-LOX | 1.29 | [10] |

Antimicrobial Activity of Thiophene Derivatives

The thiophene nucleus is a key component in a variety of antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[3][11]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [12] |

| Colistin-Resistant E. coli | 8 (MIC50) | [12] | |

| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [12] |

| Colistin-Resistant E. coli | 32 (MIC50) | [12] | |

| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [12] |

| Colistin-Resistant E. coli | 32 (MIC50) | [12] | |

| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [13] |

| Bacillus subtilis | 0.81 (µM/ml) | [13] | |

| Escherichia coli | 0.81 (µM/ml) | [13] | |

| Salmonella typhi | 0.81 (µM/ml) | [13] | |

| Compound S4 | Candida albicans | 0.91 (µM/ml) | [13] |

| Aspergillus niger | 0.91 (µM/ml) | [13] |

Key Experimental Protocols

The synthesis and biological evaluation of thiophene derivatives involve a variety of standard and specialized laboratory techniques. This section provides detailed methodologies for key experiments.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot synthesis for 2-aminothiophenes.[14][15][16]

Materials:

-

Carbonyl compound (e.g., cyclohexanone)

-

Active methylene compound (e.g., malononitrile)

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[14]

-

Add a suitable solvent, such as ethanol or methanol (20-30 mL).[14]

-

Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[14]

-

Stir the reaction mixture at room temperature or heat to 40-50 °C.[14]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Thiophene derivative (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of the thiophene derivative in culture medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[12]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for at least 2 hours.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][19][20]

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton broth (or other appropriate broth)

-

Thiophene derivative

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the thiophene derivative in the broth in a 96-well microplate.[5]

-

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[5]

-

Inoculate each well with the bacterial suspension. Include a growth control (broth with inoculum, no drug) and a sterility control (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.[5]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Role of Thiophene Derivatives

Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological and chemical processes. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of thiophene derivative research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. youtube.com [youtube.com]

- 7. d-nb.info [d-nb.info]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. protocols.io [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. Gewald Reaction [organic-chemistry.org]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]